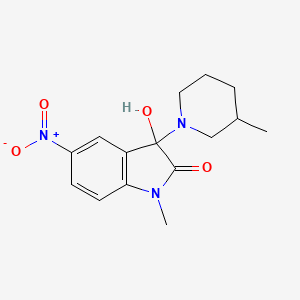![molecular formula C23H18FNO2 B15023140 {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B15023140.png)
{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-(2-fluorophenoxy)ethyl Group: This step involves the nucleophilic substitution reaction where the indole derivative reacts with 2-(2-fluorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the benzoyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzoyl-1-[2-(2-chlorophenoxy)ethyl]-1H-indole
- 3-Benzoyl-1-[2-(2-bromophenoxy)ethyl]-1H-indole
- 3-Benzoyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole
Uniqueness
3-Benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s biological activity, metabolic stability, and lipophilicity, making it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C23H18FNO2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C23H18FNO2/c24-20-11-5-7-13-22(20)27-15-14-25-16-19(18-10-4-6-12-21(18)25)23(26)17-8-2-1-3-9-17/h1-13,16H,14-15H2 |
InChI-Schlüssel |
GVDOEEXQHVZFSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine](/img/structure/B15023062.png)
![4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B15023064.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B15023067.png)
![6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023071.png)

![2-bromo-4-[(E)-{2-[(2,4,6-tribromo-3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15023083.png)
![4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B15023103.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B15023112.png)
![N-(2-Chloro-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide](/img/structure/B15023115.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023122.png)
![O-[3-(naphthalen-2-ylcarbamoyl)phenyl] (2,3-dimethylphenyl)carbamothioate](/img/structure/B15023134.png)
![3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide](/img/structure/B15023145.png)
![N-(2-fluorobenzyl)-N-{2-[2-isopropyl-4-(4-tolyl)-tetrahydropyran-4-yl]ethyl}propionamide](/img/structure/B15023155.png)
![2-(4-sec-butylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B15023157.png)
